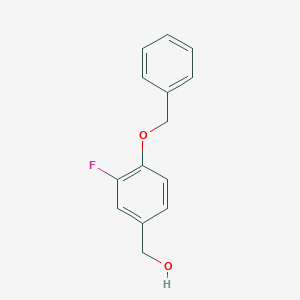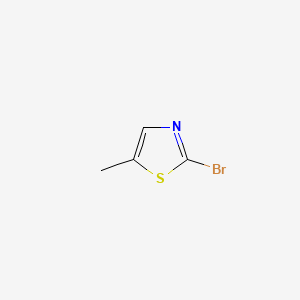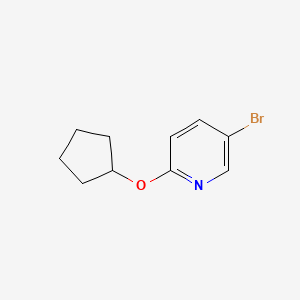
(4-(Benzyloxy)-3-fluorophenyl)methanol
概要
説明
(4-(Benzyloxy)-3-fluorophenyl)methanol is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol typically involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(4-(Benzyloxy)-3-fluorophenyl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-fluorobenzaldehyde or 4-(Benzyloxy)-3-fluorobenzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
(4-(Benzyloxy)-3-fluorophenyl)methanol has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-(Benzyloxy)-3-fluorophenyl)methanol depends on its specific applicationThe benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall activity .
類似化合物との比較
Similar Compounds
(4-(Benzyloxy)benzylidene)amino)phenol: Exhibits solvatochromic properties and is used in optoelectronic materials.
4-Benzyloxy-3-methoxybenzyl alcohol: Used in the synthesis of complex organic molecules and has applications in medicinal chemistry.
Uniqueness
(4-(Benzyloxy)-3-fluorophenyl)methanol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research applications.
特性
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIEIDBXWBVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621028 | |
| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536974-94-4 | |
| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)




